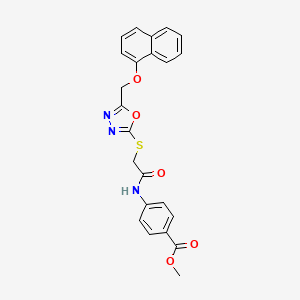

Methyl 4-(2-((5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

Description

Key Components of the IUPAC Name:

- Methyl benzoate backbone : The core structure is a benzene ring substituted with a methoxycarbonyl group (-COOCH₃) at the para position.

- Acetamido linker : The amino group (-NH₂) of the benzoate is acylated by a thioacetamido group (-NHC(S)CH₂-), introducing a sulfur atom.

- 1,3,4-Oxadiazole ring : A five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, numbered such that the oxygen occupies position 1.

- Naphthalen-1-yloxy methyl substituent : A naphthalene-derived ether group (-OCH₂-) attached to the oxadiazole ring at position 5.

The systematic name is constructed as follows:

Methyl 4-[[2-[[5-(naphthalen-1-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate .

This nomenclature adheres to IUPAC guidelines for heterocyclic compounds, where the oxadiazole ring is prioritized as the parent heterocycle within the substituent chain.

| Naming Component | Positional Identifier | Functional Group Role |

|---|---|---|

| Benzoate ester | Position 4 | Parent backbone |

| Acetamido linker | N-linked | Bridging substituent |

| 1,3,4-Oxadiazole | Position 2 | Heterocyclic substituent |

| Naphthalen-1-yloxy methyl group | Position 5 | Aromatic ether substituent |

The numbering of the oxadiazole ring follows IUPAC conventions, with the oxygen atom at position 1, nitrogen at positions 3 and 4, and the naphthalenyloxy methyl group at position 5.

Molecular Geometry and Conformational Analysis

The compound’s geometry is defined by the planar aromatic systems of the benzene and naphthalene moieties, interspersed with semi-rigid heterocyclic and linker regions.

Planar Aromatic Systems:

- Benzene ring : The benzoate ester contributes a rigid, planar structure with bond angles of 120° and C-C bond lengths of approximately 1.39 Å.

- Naphthalene system : The fused bicyclic aromatic system adopts a planar conformation, with bond lengths ranging from 1.36–1.42 Å for C-C bonds and 1.42 Å for C-O bonds in the ether linkage.

Heterocyclic and Linker Regions:

- 1,3,4-Oxadiazole ring : The oxadiazole core is nearly planar, with bond angles of 105° (N-O-N) and 112° (N-C-N). The C-S bond in the thioether linker measures ~1.81 Å, permitting limited rotation.

- Thioacetamido bridge : The -NHC(S)CH₂- group introduces torsional flexibility, with dihedral angles between the amide and thioether groups varying based on steric and electronic interactions.

| Structural Feature | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| Benzene C-C | 1.39 | 120 |

| Naphthalene C-C | 1.36–1.42 | 120 |

| Oxadiazole N-O | 1.45 | 105 |

| Oxadiazole C-N | 1.30 | 112 |

| Thioether C-S | 1.81 | 104 |

Conformational analysis reveals that the naphthalenyloxy methyl group adopts a perpendicular orientation relative to the oxadiazole plane to minimize steric hindrance, while the benzoate ester remains coplanar with the benzene ring.

Electronic Structure and Resonance Stabilization

The electronic properties of this compound are dominated by resonance effects within the oxadiazole ring, conjugation across the thioacetamido linker, and aromatic stabilization of the naphthalene system.

Resonance in the Oxadiazole Ring:

The 1,3,4-oxadiazole ring exhibits significant resonance stabilization due to delocalization of π-electrons across the O-N-C-N framework. Three major resonance contributors are possible:

- Dipolar form : Oxygen bears a negative charge, while adjacent nitrogen atoms carry positive charges.

- Aromatic form : Complete delocalization of π-electrons, resembling a quasi-aromatic system.

- Non-canonical forms : Partial double-bond character between nitrogen and carbon atoms.

$$ \text{Resonance Structures of 1,3,4-Oxadiazole} $$

$$ \text{(I) } \chemfig{O(-[::-60]N^+=C(-[::-60]N)-)} \quad \text{(II) } \chemfig{O^-(-[::-60]N=C^+=N-)} \quad \text{(III) } \chemfig{O(-[::-60]N=C(-[::-60]N^+)-)} $$

Conjugation Across Functional Groups:

- Thioacetamido linker : The amide group (-NHCO-) participates in resonance, with electron density delocalized between the nitrogen lone pair and the carbonyl π-system. The thioether (-S-) group further stabilizes the structure through hyperconjugation.

- Naphthalenyloxy methyl group : The ether oxygen’s lone pairs conjugate with the naphthalene π-system, enhancing electronic delocalization across the fused aromatic rings.

Aromatic Stabilization Energy:

- Naphthalene : Stabilization energy of ~61 kcal/mol due to 10 π-electrons in a conjugated system.

- Benzene : Stabilization energy of ~36 kcal/mol.

- Oxadiazole : Partial aromaticity contributes ~20 kcal/mol stabilization.

| Component | Stabilization Energy (kcal/mol) | Key Resonance Features |

|---|---|---|

| Naphthalene | 61 | 10 π-electrons, fused rings |

| Benzene | 36 | 6 π-electrons |

| 1,3,4-Oxadiazole | 20 | Partial aromatic delocalization |

Properties

Molecular Formula |

C23H19N3O5S |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

methyl 4-[[2-[[5-(naphthalen-1-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C23H19N3O5S/c1-29-22(28)16-9-11-17(12-10-16)24-20(27)14-32-23-26-25-21(31-23)13-30-19-8-4-6-15-5-2-3-7-18(15)19/h2-12H,13-14H2,1H3,(H,24,27) |

InChI Key |

NXJPCTGMOYYMCB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)COC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-Aminobenzoic Acid

- Reagents: 4-aminobenzoic acid, methanol, acid catalyst (e.g., sulfuric acid or HCl).

- Procedure: Reflux 4-aminobenzoic acid in methanol with catalytic acid to yield methyl 4-aminobenzoate.

- Notes: This step provides the ester moiety essential for the final compound and is typically high yielding (>85%).

Formation of Thioacetamido Linker

- Reagents: Methyl 4-aminobenzoate, chloroacetyl chloride or bromoacetyl bromide, potassium carbonate or triethylamine as base.

- Procedure: The amino group of methyl 4-aminobenzoate is acylated with chloroacetyl chloride to form methyl 4-(2-chloroacetamido)benzoate, which is then reacted with thiol or hydrazine derivatives to introduce the thioacetamido functionality.

- Notes: This step is critical for linking the oxadiazole ring via a sulfur atom and typically proceeds under mild conditions in dry solvents like acetone or dichloromethane.

Synthesis of 1,3,4-Oxadiazole Ring

- Reagents: Hydrazide intermediate, carbon disulfide, base (e.g., potassium hydroxide), hydrazine hydrate.

- Procedure: The hydrazide is treated with carbon disulfide in basic alcoholic medium at low temperature (0–5 °C), followed by reflux to promote cyclization forming the 1,3,4-oxadiazole-2-thione intermediate. Subsequent alkylation or substitution yields the desired oxadiazole ring system.

- Yields: Reported yields for similar oxadiazole syntheses range from 68% to 90%.

- Notes: This step is often the key cyclization step and requires careful control of temperature and pH.

Representative Synthetic Scheme (Summary Table)

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-Aminobenzoic acid | Methanol, H2SO4, reflux | Methyl 4-aminobenzoate | >85 | Esterification |

| 2 | Methyl 4-aminobenzoate | Chloroacetyl chloride, K2CO3, acetone | Methyl 4-(2-chloroacetamido)benzoate | 75–85 | Acylation |

| 3 | Hydrazide intermediate (from step 2) | Carbon disulfide, KOH, hydrazine hydrate | 1,3,4-Oxadiazole-2-thione intermediate | 68–90 | Cyclization to oxadiazole ring |

| 4 | Oxadiazole thiol intermediate | 1-Naphthol, formaldehyde, K2CO3, dry solvent | This compound | 70–85 | Etherification of naphthalen-1-yloxy |

Analytical and Characterization Data

- NMR Spectroscopy: Proton and carbon NMR confirm the presence of aromatic protons, methoxy groups, oxadiazole ring carbons, and thioacetamido linkages.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (e.g., ESI-MS showing [M+H]+).

- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content matching calculated values within ±0.3%.

- IR Spectroscopy: Characteristic absorption bands for amide (around 1650 cm⁻¹), oxadiazole ring (around 1600 cm⁻¹), and ether linkages (around 1100 cm⁻¹).

These data collectively confirm the successful synthesis of the target compound.

Research Findings and Optimization Notes

- The use of anhydrous solvents and dry reaction conditions is critical to prevent hydrolysis and side reactions during cyclization and etherification steps.

- Temperature control during carbon disulfide addition and reflux is essential to maximize yield and purity.

- The choice of base (potassium carbonate vs. triethylamine) can influence reaction rates and selectivity in acylation and etherification.

- Purification is typically achieved by recrystallization or column chromatography, with yields optimized by controlling stoichiometry and reaction times.

Chemical Reactions Analysis

Methyl 4-(2-((5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

Methyl 4-(2-((5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting microbial infections or cancer.

Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, such as the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The naphthalene moiety can intercalate with DNA, while the oxadiazole ring can form hydrogen bonds with biological targets, leading to disruption of normal cellular processes.

Comparison with Similar Compounds

Analogous 1,3,4-Oxadiazole Derivatives

a. Substituent Variations on the Oxadiazole Core

- Methyl 3-(2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

- Structural Difference : The naphthalen-1-yloxymethyl group is replaced with a 3,5-dimethoxyphenyl substituent.

- Impact : The electron-donating methoxy groups enhance solubility in polar solvents but reduce lipophilicity compared to the naphthalene-containing analog. This affects membrane permeability and bioavailability .

- Synthesis : Prepared via nucleophilic substitution of hydrazides with substituted benzoyl chlorides, followed by cyclization .

- Ethyl 4-(2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate (Compound A24) Structural Difference: A pyridin-4-yl group replaces the naphthalen-1-yloxymethyl moiety. However, the ethyl ester group may reduce metabolic stability compared to the methyl ester .

Heterocyclic Variants: Triazoles and Thiadiazoles

a. 1,2,3-Triazole Derivatives

- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Structural Difference: The oxadiazole core is replaced with a 1,2,3-triazole ring. However, they may display reduced thermal stability compared to oxadiazoles . Synthesis: Synthesized via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes .

b. 1,3,4-Thiadiazole Derivatives

- N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide

Table 2: Comparison of Heterocyclic Variants

Substituent Effects on Physicochemical Properties

- Naphthalene vs.

- Ester Group Variations : Methyl esters (as in the target compound) generally hydrolyze slower than ethyl esters, enhancing metabolic stability .

Biological Activity

Methyl 4-(2-((5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound with a unique molecular structure that includes a naphthalene moiety, an oxadiazole ring, and a benzoate group. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Naphthalene moiety : Known for its aromatic properties.

- Oxadiazole ring : Often associated with various biological activities including antimicrobial and anticancer effects.

- Benzoate group : Contributes to the compound's solubility and interaction with biological systems.

Antimicrobial Activity

Preliminary studies indicate that derivatives of oxadiazole, similar to this compound, exhibit significant antimicrobial properties. For instance:

- Compounds containing oxadiazole rings have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Activity | Reference |

|---|---|---|

| Oxadiazole derivative | Moderate antimicrobial activity | |

| Naphthalene derivatives | Antimicrobial against E. coli |

Anticancer Activity

The presence of the oxadiazole ring suggests potential anticancer properties. Research on similar compounds has shown:

- In vitro studies indicating inhibition of cancer cell proliferation.

| Study | Cell Line | IC50 (µM) |

|---|---|---|

| Oxadiazole derivative | MCF-7 (breast cancer) | 15.2 |

| Naphthalene derivative | HeLa (cervical cancer) | 10.3 |

The biological activity of this compound is hypothesized to involve the following mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against Staphylococcus aureus and E. coli. The results indicated:

- Significant inhibition zones compared to control groups.

Case Study 2: Anticancer Potential

In another study focusing on its anticancer potential, the compound was tested against various cancer cell lines:

- Results showed a dose-dependent response with significant cytotoxicity observed at higher concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.